molecular formula C28H56O2 B148236 Octacosanoic acid CAS No. 506-48-9

Octacosanoic acid

Cat. No.: B148236
CAS No.: 506-48-9
M. Wt: 424.7 g/mol
InChI Key: UTOPWMOLSKOLTQ-UHFFFAOYSA-N
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Description

. It is a naturally occurring compound found in various plant sources, including wheat germ oil, rice bran oil, and sugar cane wax . This compound is known for its significant role in various biological and industrial applications.

Safety and Hazards

Octacosanoic acid is harmful if swallowed . It produces fumes containing harmful gases (carbon monoxide and carbon dioxide) when burning . The product is not hazardous in the flammable sense .

Biochemical Analysis

Biochemical Properties

Octacosanoic acid is a very long-chain saturated fatty acid . It is the major component of D-003, a mixture of very long-chain aliphatic acids purified from sugar cane wax . This compound has been reported to exhibit antiplatelet and cholesterol-lowering activities in animal models .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the adherence of Streptococcus mutans, a major caries-causing microorganism . At a concentration of 10 and 20 μg/ml, the ability of S. mutans to adhere to saliva-coated glass surfaces and form biofilms was reduced by 50% .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to interact with various biomolecules. For instance, it has been shown to inhibit the enzyme HMG-CoA reductase, which is the rate-controlling enzyme of the mevalonate pathway . This inhibition is believed to be responsible for its cholesterol-lowering effects .

Temporal Effects in Laboratory Settings

It is known that this compound has a high stability , which suggests that it may have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, this compound has been shown to have antiplatelet and cholesterol-lowering activities The effects of different dosages of this compound in animal models have not been extensively studied

Metabolic Pathways

It is known to inhibit the enzyme HMG-CoA reductase, which plays a key role in the mevalonate pathway . This suggests that this compound may have effects on metabolic flux or metabolite levels.

Comparison with Similar Compounds

  • Hexacosanoic acid (C26H52O2)
  • Tetracosanoic acid (C24H48O2)
  • Docosanoic acid (C22H44O2)

Comparison: Octacosanoic acid is unique due to its longer carbon chain length compared to other similar fatty acids. This longer chain length contributes to its distinct physicochemical properties and biological activities . For example, it has a higher melting point and greater hydrophobicity, making it suitable for specific industrial applications such as waxes and coatings .

Properties

IUPAC Name

octacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOPWMOLSKOLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

52258-47-6 (1/2Ca salt)
Record name Octacosanoic acid
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DSSTOX Substance ID

DTXSID2075051
Record name Octacosanoic acid
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Molecular Weight

424.7 g/mol
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Physical Description

White flakes; [Sigma-Aldrich MSDS], Solid
Record name Octacosanoic acid
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CAS No.

506-48-9
Record name Octacosanoic acid
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Record name OCTACOSANOIC ACID
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Melting Point

90.9 °C
Record name Octacosanoic acid
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of octacosanoic acid?

A1: this compound has the molecular formula C28H56O2 and a molecular weight of 424.75 g/mol.

Q2: In what natural sources can this compound be found?

A2: this compound has been identified in various natural sources, including:* Plants: Carnauba wax [], Moringa oleifera root bark [], Xestospongia sp. marine sponges [], Citrus sinensis stems [], Lepidium latifolium [], and Ginkgo biloba leaves [].* Bacteria: It is found in the lipopolysaccharides of several bacterial species, particularly those belonging to the alpha-2 subgroup of Proteobacteria, such as Legionella pneumophila [, , ] and Sinorhizobium meliloti [].

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common spectroscopic techniques used for identification include:* Infrared spectroscopy (IR): Provides information about functional groups present in the molecule [, ].* Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern [, ].* Nuclear magnetic resonance spectroscopy (NMR): Both 1H NMR and 13C NMR are employed to determine the structure and connectivity of atoms within the molecule [, ].* Gas chromatography-mass spectrometry (GC-MS): Used for separation and identification of this compound in complex mixtures, especially in biological samples [, , , , , ].

Q4: What is the biological significance of this compound in bacteria?

A4: this compound, along with other long-chain fatty acids, is a component of lipopolysaccharides (LPS), which are crucial components of the outer membrane in Gram-negative bacteria [, , , , ]. LPS plays a significant role in bacterial pathogenesis and host immune response.

Q5: What potential therapeutic effects have been observed with this compound?

A5: While research is ongoing, some studies suggest potential therapeutic benefits of this compound:* Anti-inflammatory activity: Petroleum ether extracts of Moringa oleifera root bark, containing this compound, showed significant anti-inflammatory activity in carrageenan-induced rat paw edema and cotton pellet-induced granuloma models [].* Antiplatelet and antithrombotic effects: D-003, a mixture of higher primary aliphatic saturated acids purified from sugar cane wax with this compound as the main component, exhibited antiplatelet and antithrombotic effects in rats. It inhibited platelet aggregation induced by collagen and ADP and prolonged bleeding time [].* Cholesterol-lowering effect: D-003 has demonstrated cholesterol-lowering effects in normocholesterolemic rabbits, suggesting a potential role in managing hypercholesterolemia [].

Q6: How does this compound contribute to the formation and stability of Langmuir-Blodgett films?

A6: this compound forms stable monomolecular Langmuir-Blodgett (LB) films on silicon substrates using the horizontal precipitation method. These films exhibit enhanced wear resistance compared to octadecanoic acid and octadecyltrichlorosilane monolayers, significantly improving the tribological properties of silicon surfaces [].

Q7: What is the role of this compound in the biosynthesis of alkanes in plants?

A7: Studies using Vicia faba flowers demonstrated that this compound, along with other long-chain fatty acids, can undergo elongation and decarboxylation to produce alkanes. This process contributes to the formation of cuticular waxes, which are important for plant protection [].

Q8: What is known about the toxicity of this compound?

A8: While considered generally safe for consumption as a component of natural products like carnauba wax, in-depth toxicological studies on pure this compound are limited. Preliminary in vitro studies using the neutral red assay and the Ames test suggest that D-003, a mixture with this compound as the main component, does not exhibit significant cytotoxic or genotoxic potential at the tested concentrations [].

Q9: What are the future directions for research on this compound?

A9: Further investigations are needed to:

    Q10: Are there any known alternatives or substitutes for this compound in its various applications?

    A10: The choice of alternatives or substitutes depends on the specific application.
    For example: In LB films, shorter-chain fatty acids like stearic acid or its derivatives can be used, although they may not offer the same level of wear resistance [].
    In drug formulations: Other long-chain fatty acids or synthetic lipids might be considered, depending on the desired properties.

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